molecular formula C20H20ClN3O3 B277396 N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B277396
M. Wt: 385.8 g/mol
InChI Key: ZTXLAPZTKOKIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a novel chemical compound that has gained significant attention due to its potential application in scientific research. This compound is synthesized through a complex chemical process and has been found to exhibit unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). These enzymes and proteins are involved in the inflammatory response, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and prevent bacterial and fungal infections. This compound has also been found to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in various biological processes. However, one limitation of using this compound is its complex chemical structure, which makes it difficult to synthesize and purify.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-cancer properties and its potential use in cancer therapy. Additionally, researchers could investigate the effects of this compound on the gut microbiome and its potential use as a probiotic. Finally, further studies could be conducted to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods of production.

Synthesis Methods

The synthesis method of N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves a series of chemical reactions. The process begins with the reaction of 3-chloro-4-methylbenzoyl chloride with 2-methoxyphenyl hydrazine to form 3-chloro-4-methyl-N-(2-methoxyphenyl)benzamide. This intermediate compound is then reacted with ethyl 2-bromoacetate to produce N-(3-chloro-4-methylphenyl)-4-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. Finally, this compound is hydrolyzed to obtain this compound.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C20H20ClN3O3/c1-13-10-11-14(12-16(13)21)22-18(25)8-5-9-19-23-20(24-27-19)15-6-3-4-7-17(15)26-2/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,25)

InChI Key

ZTXLAPZTKOKIQU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC)Cl

Origin of Product

United States

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